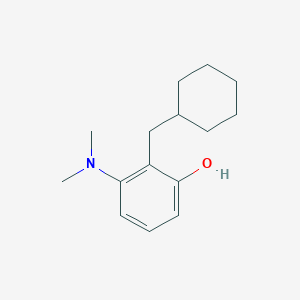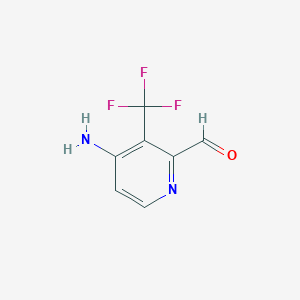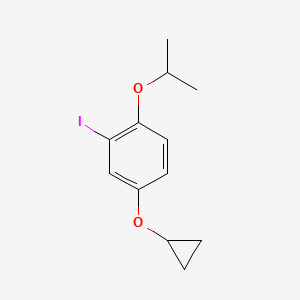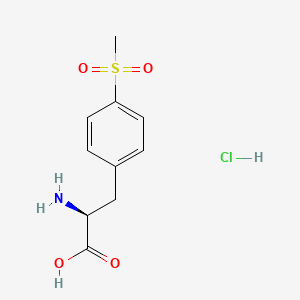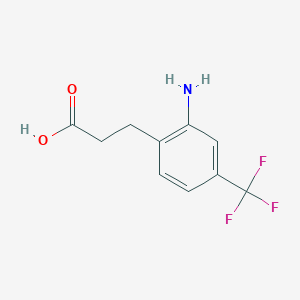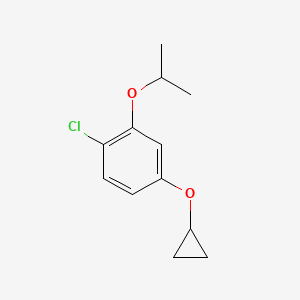![molecular formula C9H10F3NS B14854220 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be achieved through a Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorous analogues .
Industrial Production Methods
the development of efficient synthetic methodologies for the selective introduction of fluorine and fluorinated groups into different organic molecules is of great interest due to the increasing applications of organofluorine compounds in modern pharmaceuticals, crop protection, and materials science .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogues depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azepine derivatives such as:
Benzodiazepines: Known for their use as anxiolytics and sedatives.
Oxazepines: Used in the development of various pharmaceuticals.
Thiazepines: Known for their potential therapeutic applications.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry and materials science, where such properties can significantly influence the behavior and efficacy of the resulting molecules .
Propriétés
Formule moléculaire |
C9H10F3NS |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)8-5-6-1-3-13-4-2-7(6)14-8/h5,13H,1-4H2 |
Clé InChI |
LGAITTJTPTXJJS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC2=C1C=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


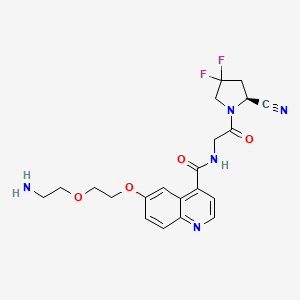

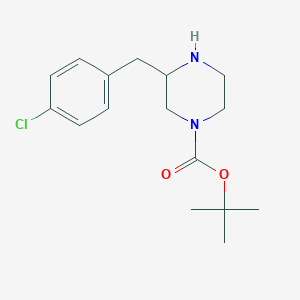
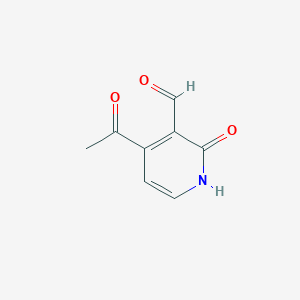


![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
